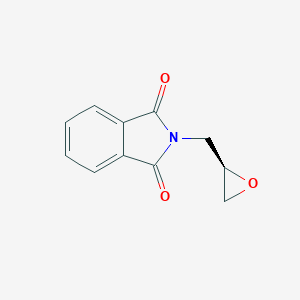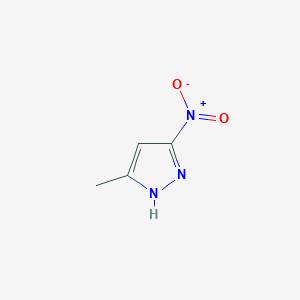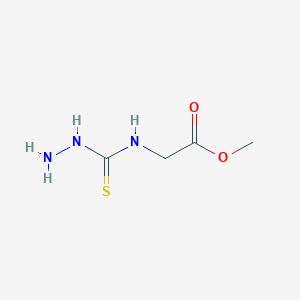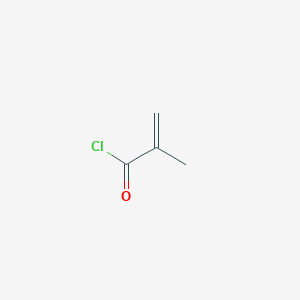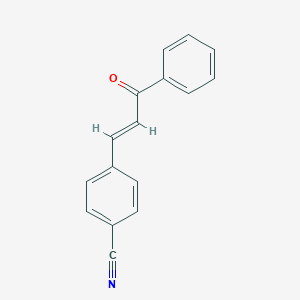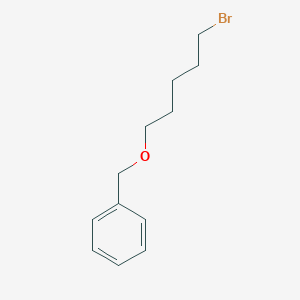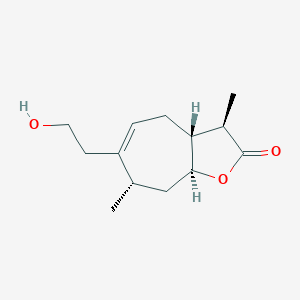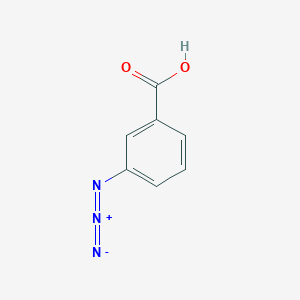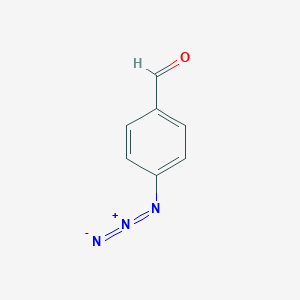![molecular formula C8H7ClN2 B116764 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine CAS No. 145934-81-2](/img/structure/B116764.png)
5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
Vue d'ensemble
Description
“5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the empirical formula C8H7ClN2. It has a molecular weight of 166.61 . It is a solid substance and is used by researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecule consists of a pyrrolopyridine core, which is a fused ring system with a six-membered pyridine ring and a five-membered pyrrole ring . The molecule also contains a chlorine atom and a methyl group .
Physical And Chemical Properties Analysis
“5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at room temperature .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Structures
5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine is a valuable component in the synthesis of various heterocyclic structures. A method based on Fischer reaction in polyphosphoric acid has been proposed for synthesizing previously unknown structures containing the 5-chloro-1H-pyrrolo[2,3-b]pyridine system. This approach allows the synthesis of 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles with alkyl and aryl substituents (Alekseyev et al., 2017).
Development of Antibacterial Agents
Compounds synthesized from 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine have been screened for antibacterial properties. The synthesis of pyrrolo[2,3-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines, using 2-Chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile as a building block, has shown potential in developing new antibacterial agents (Abdel-Mohsen & Geies, 2008).
Pharmaceutical Intermediate Synthesis
5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine is also used in the synthesis of key pharmaceutical intermediates. For example, a practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a significant pharmaceutical intermediate, has been described. This synthesis involved a regioselective chlorination of 7-azaindole via the N-oxide, showcasing the versatility of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine derivatives (Wang et al., 2006).
Exploration of Photophysical Properties
The study of pyridine derivatives, including those derived from 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine, has led to insights into their photophysical properties. For instance, the synthesis and examination of pyrazolo[3,4-b]pyridine annulated heterocycles have contributed to understanding the impact of substituents on fluorescence properties. This research is pivotal in the development of materials with specific optical characteristics (Patil, Shelar, & Toche, 2011).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Orientations Futures
Pyrrolopyridine derivatives, including “5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine”, are of interest in the field of medicinal chemistry due to their potent activities against various targets . Future research may focus on the development of novel and selective inhibitors for the treatment of various diseases.
Propriétés
IUPAC Name |
5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEANKJGGQKQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601297 | |
| Record name | 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine | |
CAS RN |
145934-81-2 | |
| Record name | 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

